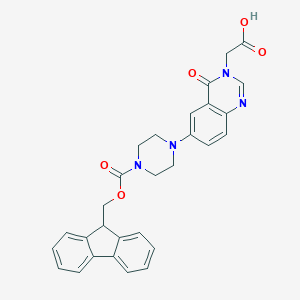

6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid

説明

6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid typically involves multiple steps:

Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

Fmoc Protection: The piperazine moiety is protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group to prevent unwanted reactions during subsequent steps.

Coupling Reaction: The protected piperazine is then coupled with the quinazolinone core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Deprotection: Finally, the Fmoc group is removed under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.

Reduction: Reduction reactions can occur at the quinazolinone core, potentially altering its biological activity.

Substitution: Substitution reactions, especially nucleophilic substitutions, can modify the acetic acid side chain or the quinazolinone core.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce dihydroquinazolinones.

科学的研究の応用

Drug Development

6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid serves as a crucial building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties, making it suitable for the development of new therapeutic agents.

Peptide Synthesis

The Fmoc (Fluorenylmethyloxycarbonyl) protection group is widely used in solid-phase peptide synthesis (SPPS). This compound can be utilized as a coupling agent to incorporate piperazine and quinazolinone moieties into peptide sequences, potentially leading to novel peptides with enhanced biological activities .

Cancer Therapy

Recent studies have indicated that compounds with a quinazoline core, including derivatives of this compound, exhibit significant inhibitory effects on histone deacetylases (HDAC) and G9a methyltransferase. These enzymes are involved in epigenetic regulation and are often overexpressed in various cancers . The dual inhibition of these targets may enhance therapeutic efficacy against cancer cells by restoring normal gene expression patterns .

Case Study 1: Dual Inhibition of G9a and HDAC

A study demonstrated the synthesis of hybrid compounds based on the quinazoline scaffold, which included modifications similar to those found in this compound. These compounds exhibited promising dual inhibition of G9a and HDAC, leading to reduced proliferation of cancer cell lines such as MDA-MB-231 and MCF-7. The combination treatment showed synergistic effects, improving the overall anticancer activity compared to single-agent therapies .

Case Study 2: Structure-Based Design

In another research effort, structure-based design techniques were employed to optimize derivatives of quinazoline compounds for enhanced binding affinity to G9a and HDAC. The incorporation of the piperazine ring was found to improve solubility and bioavailability, making these compounds suitable candidates for further preclinical studies .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Development | Building block for novel therapeutic agents | Enhances pharmacological properties |

| Peptide Synthesis | Used as a coupling agent in SPPS | Facilitates incorporation of bioactive moieties |

| Cancer Therapy | Dual inhibitor targeting G9a and HDAC | Significant reduction in cancer cell proliferation |

作用機序

The mechanism of action of 6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modulates.

Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression.

類似化合物との比較

Similar Compounds

- 6-(N-Boc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid

- 6-(N-Ac-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid

Uniqueness

6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid is unique due to the presence of the Fmoc protecting group, which can influence its reactivity and biological activity compared to other similar compounds.

生物活性

6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its cytotoxic effects against cancer cell lines, its mechanism of action as a kinase inhibitor, and its antibacterial properties.

The chemical structure of this compound includes:

- Molecular Formula : C₁₉H₁₈N₄O₃

- Molecular Weight : 346.37 g/mol

This compound features a piperazine ring, which is known for enhancing bioavailability and modulating pharmacokinetic properties.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of quinazolinone, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study evaluating the cytotoxic activity of several quinazolinone derivatives, the following results were observed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 3.38 |

| Other derivatives | A549 (lung cancer) | 5.73 |

The compound showed a notably lower IC50 value against the MCF-7 cell line compared to methotrexate (IC50: 27.32 µM), indicating a higher potency in inhibiting cancer cell proliferation .

The mechanism by which this compound exerts its cytotoxic effects involves inhibition of key protein kinases that are critical for tumor growth and survival.

Inhibition of Tyrosine Kinases

Quinazolinone derivatives have been identified as potential inhibitors of multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. The compound has been shown to act as an ATP non-competitive type-II inhibitor against CDK2 and an ATP competitive type-I inhibitor against EGFR .

| Kinase | Type of Inhibition | IC50 (µM) |

|---|---|---|

| CDK2 | Non-competitive | 0.173 |

| HER2 | Non-competitive | 0.079 |

| EGFR | Competitive | 0.097 |

These findings suggest that the compound could play a significant role in targeted cancer therapy by selectively inhibiting pathways essential for tumor cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various strains.

Antibacterial Efficacy

A study assessing the antibacterial properties of quinazolinone derivatives reported the following results:

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 12 | 75 |

| Escherichia coli | 15 | 65 | |

| Candida albicans | 11 | 80 |

The compound exhibited moderate activity against Gram-positive and Gram-negative bacteria, showing potential as an antimicrobial agent .

特性

IUPAC Name |

2-[6-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-4-oxoquinazolin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N4O5/c34-27(35)16-33-18-30-26-10-9-19(15-24(26)28(33)36)31-11-13-32(14-12-31)29(37)38-17-25-22-7-3-1-5-20(22)21-6-2-4-8-23(21)25/h1-10,15,18,25H,11-14,16-17H2,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGHGQCDHTXSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC3=C(C=C2)N=CN(C3=O)CC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373301 | |

| Record name | [6-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269078-82-2 | |

| Record name | 6-[4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-piperazinyl]-4-oxo-3(4H)-quinazolineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269078-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。